molecular formula C9H13BO3 B11910607 [2-(3-Methoxyphenyl)ethyl]boronic acid CAS No. 105869-42-9

[2-(3-Methoxyphenyl)ethyl]boronic acid

Cat. No.: B11910607
CAS No.: 105869-42-9
M. Wt: 180.01 g/mol
InChI Key: SCTAGQZQNPVBJV-UHFFFAOYSA-N
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Description

(3-Methoxyphenethyl)boronic acid, also known as 3-Methoxyphenylboronic acid, is an organoboron compound with the molecular formula C7H9BO3. This compound is characterized by the presence of a boronic acid group attached to a 3-methoxyphenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including (3-Methoxyphenethyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of (3-Methoxyphenethyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenethyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Boronic Acids: Resulting from oxidation reactions.

    Reduced Boronic Acids: Resulting from reduction reactions.

Scientific Research Applications

(3-Methoxyphenethyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxyphenethyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)boronic acid
  • (3-Hydroxyphenyl)boronic acid
  • (3-Fluorophenyl)boronic acid

Uniqueness

(3-Methoxyphenethyl)boronic acid is unique due to its methoxy group, which can influence the electronic properties of the phenyl ring, affecting its reactivity in coupling reactions. This makes it a valuable reagent in synthesizing specific biaryl compounds with desired electronic characteristics .

Properties

CAS No.

105869-42-9

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

2-(3-methoxyphenyl)ethylboronic acid

InChI

InChI=1S/C9H13BO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7,11-12H,5-6H2,1H3

InChI Key

SCTAGQZQNPVBJV-UHFFFAOYSA-N

Canonical SMILES

B(CCC1=CC(=CC=C1)OC)(O)O

Origin of Product

United States

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